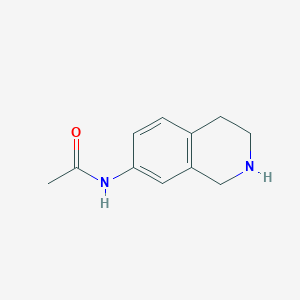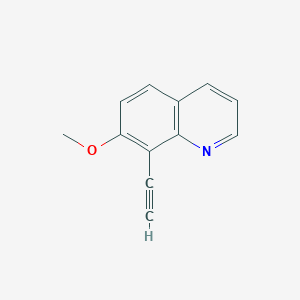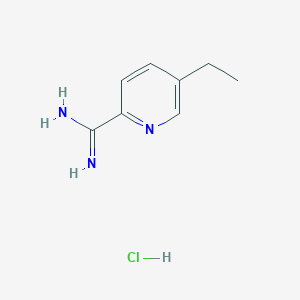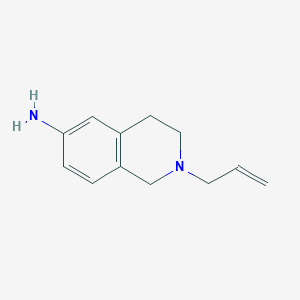
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida es un compuesto químico que pertenece a la clase de derivados de isoquinolina. Los derivados de isoquinolina son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. Este compuesto se caracteriza por la presencia de un sistema de anillo de tetrahidroisoquinolina, que es un motivo estructural común en muchas moléculas bioactivas naturales y sintéticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida típicamente implica la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo, pentóxido de fósforo o cloruro de zinc . Las condiciones de reacción a menudo requieren calentamiento para facilitar el proceso de ciclización.
Métodos de Producción Industrial: En un entorno industrial, la producción de N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida puede implicar reacciones por lotes a gran escala utilizando agentes deshidratantes similares y condiciones de reacción. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados de isoquinolina más saturados.
Aplicaciones Científicas De Investigación
N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de isoquinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto.
Compuestos Similares:
1,2,3,4-Tetrahidroisoquinolina: Un compuesto estructuralmente relacionado con actividades biológicas similares.
Isoquinolina: El compuesto padre de la familia de isoquinolinas, conocido por sus diversas propiedades biológicas.
N-(1,2,3,4-tetrahidroisoquinolin-6-il)acetamida: Un compuesto estrechamente relacionado con un patrón de sustitución diferente en el anillo de isoquinolina.
Singularidad: N-(1,2,3,4-tetrahidroisoquinolin-7-il)acetamida es única debido a su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological properties.
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: A closely related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11/h2-3,6,12H,4-5,7H2,1H3,(H,13,14) |
Clave InChI |
ZCZZZWPLWLILAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(CCNC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)



![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)


